Glysobuzole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glysobuzole mechanism of action pancreatic beta cells

Mechanism of Action: An Overview

Glysobuzole is an oral antidiabetic drug, specifically a sulfonamide derivative, that functions to lower blood glucose by stimulating the release of insulin from pancreatic beta cells [1].

Its molecular mechanism is consistent with the class of drugs known as sulfonylureas [1] [2]. The process can be summarized in the following steps:

- Binding to Receptor: this compound binds to sulfonylurea-specific receptors on the surface of pancreatic beta cells. These receptors are associated with ATP-sensitive potassium (K⁺/ATP) channels [1].

- Channel Inhibition: This binding event blocks the K⁺/ATP channels, preventing the efflux of potassium ions from the cell [1].

- Membrane Depolarization: The halt in potassium efflux leads to a depolarization of the beta cell's membrane [1].

- Calcium Influx: The voltage change triggers the opening of voltage-dependent calcium (Ca²⁺) channels, allowing an influx of extracellular calcium ions [1] [2].

- Insulin Exocytosis: The rise in intracellular calcium concentration initiates a cascade that leads to the contraction of actomyosin filaments and the exocytosis of insulin-containing secretory granules into the bloodstream [1] [2].

The diagram below illustrates this signaling pathway:

This compound induces insulin secretion by inhibiting K⁺/ATP channels, leading to calcium-dependent exocytosis [1] [2].

Comparative Drug Data

The table below summarizes key information on this compound and places it in context with a modern drug that has a different, indirect mechanism of action on beta cells.

| Drug Name | Molecular Target | Primary Mechanism | Effect on Beta Cells |

|---|---|---|---|

| This compound | Sulfonylurea receptor (SUR) / K⁺/ATP channel [1] | Directly blocks K⁺/ATP channels, triggering insulin secretion [1] | Increases insulin secretion independently of glucose levels [1] |

| Luseogliflozin (SGLT2 Inhibitor) | SGLT2 (Sodium-Glucose Cotransporter 2) in kidneys [3] | Indirect; reduces blood glucose via urinary excretion, relieving glucotoxicity [3] | Preserves mass/function; improves mitochondrial respiration, reduces ROS [3] |

Research Context and Modern Alternatives

The search confirms that This compound is not a focus of current diabetes research. The scientific literature has shifted towards mechanisms that protect and regenerate beta cell mass and function, rather than solely stimulating insulin secretion [4].

- Limitations of Sulfonylureas: Drugs like this compound can lead to hypoglycemia because they stimulate insulin release regardless of blood glucose levels [1]. They also do not address the progressive loss of beta cell mass in diabetes.

- Contemporary Research Directions: Current strategies highlighted in recent reviews include:

- Drug-induced beta cell regeneration: Targeting pathways like DYRK1A, TGF-β, and GLP-1 to promote beta cell proliferation [4].

- Transdifferentiation: Converting other pancreatic cell types (e.g., alpha cells) into functional beta cells using transcription factors like Pdx1, MafA, and Nkx6.1 [5].

- Stem cell therapy: Using stem cells to generate new, functional beta cells for transplantation [4].

Guidance for Further Research

Given the lack of recent primary data on this compound, I suggest the following paths to find more in-depth information:

- Consult Older Sources: Detailed pharmacological and toxicological data might be found in older chemical compendiums or pharmaceutical science literature from the 1970s-1990s.

- Explore Broader Mechanisms: For a contemporary research perspective, it is more valuable to investigate current clinical and preclinical studies on beta cell electrophysiology [2], K⁺/ATP channel function, and novel beta cell preservation strategies [4] [3] [6].

References

- 1. This compound [en.wikipedia.org]

- 2. Pancreatic β-Cell Electrical Activity and Insulin Secretion [pmc.ncbi.nlm.nih.gov]

- 3. Luseogliflozin preserves the pancreatic beta-cell mass and ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug-induced regeneration of pancreatic beta cells [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in pancreatic α-cell transdifferentiation ... [frontiersin.org]

- 6. Type 2 molecular glue and pancreas architecture in type 1 [diabetes.org.uk]

Glysobuzole synthesis pathway from p-anisylsulfonyl chloride

Glysobuzole Synthesis: Reagents and Pathway

The synthesis of this compound is a bimolecular substitution reaction (SN2) that involves three main reagents [1]:

- p-Anisylsulfonyl chloride

- Thiosemicarbazide

- Isovaleric acid

Thiosemicarbazide first undergoes acylation by isovaleric acid, forming a monothiodiacylhydrazine intermediate. This intermediate then cyclizes under acid catalysis to form the 5-membered 1,3,4-thiadiazole ring. Finally, this ring system reacts with p-anisylsulfonyl chloride to form the final sulfonamide linkage that is central to the this compound structure [1].

A closely related compound, glybuzole, is synthesized via a very similar pathway. A key difference is that pyridine is added as an oxidation agent in the final step of its synthesis [1].

Synthesis Reagents and Roles

The table below summarizes the core components involved in the synthesis.

| Reagent Name | Role in Synthesis | Key Properties / Notes |

|---|---|---|

| p-Anisylsulfonyl chloride | Sulfonating agent | Provides the sulfonyl group that forms the critical sulfonamide bond [1]. |

| Thiosemicarbazide | Thiadiazole ring precursor | Forms the core five-membered 1,3,4-thiadiazole ring of this compound [1]. |

| Isovaleric acid | Acylating agent | Donates an acyl group for the initial acylation of thiosemicarbazide [1]. |

Conceptual Experimental Workflow

The following diagram outlines the general sequence of chemical transformations in the synthesis process, from reagents to the final this compound molecule.

Guidance for Protocol Development

To bridge the gap between this overview and a detailed laboratory procedure, consider the following:

- Consult Original Patents or Journals: The synthesis was likely detailed in original research or patent documents. Searching chemical patent databases (like Google Patents, USPTO, or EPO) using the synthesis route and reagents as keywords may yield the full experimental details.

- Adapt from Related Compounds: The procedure for glybuzole is explicitly mentioned as very similar [1]. Researching its synthesis can provide a highly accurate template.

- Standard Sulfonamide Formation: The final step is a classic reaction between a sulfonyl chloride and an amine. Standard procedures for this reaction can be referenced and adapted, ensuring compatibility with the thiadiazole amine and the selected solvent and base [1].

References

Glysobuzole pharmacokinetics absorption and metabolism

Glysobuzole: Known Information & Research Avenues

Available data on this compound is sparse. The table below summarizes the key points from the identified source, alongside suggestions for further investigation.

| Aspect | Available Data on this compound | Recommended Research Approach |

|---|---|---|

| General Mechanism | Insulin secretagogue; binds SUR on pancreatic β-cells, inhibits K+ ATP channels, promotes insulin release [1]. | Well-established for sulfonylureas; apply general principles to this compound. |

| Absorption | Absorbed in intestine; taken 30 min before meals [1]. | Explore Biopharmaceutics Classification System (BCS); investigate modern oral formulation strategies [2]. |

| Distribution | Binds to plasma proteins [1]. | Determine extent of protein binding and volume of distribution. |

| Metabolism | Undergoes N-acetylation and oxidation [1]. | Identify specific enzymes (e.g., CYP450 isoforms) via reaction phenotyping [3]. |

| Excretion | Excreted via urinary tract [1]. | Quantify renal vs. biliary excretion; measure elimination half-life. |

| Drug Interactions | No specific data found. | Screen for interactions via CYP/P-gp inhibition/induction; consider pharmacodynamic interactions [4]. |

A Proposed Experimental Workflow for Characterization

Given the lack of data, a systematic experimental approach is essential to fully characterize this compound.

Proposed workflow for this compound PK characterization

Detailed Methodologies for Key Experiments

For the experiments outlined in the workflow, here are detailed methodologies based on standard practices in the field.

1. Permeability and Absorption Studies

- Caco-2 Cell Model: Grow Caco-2 cells on Transwell inserts for 21 days to form a confluent monolayer. Apply this compound to the apical compartment and sample from the basolateral side over time. Calculate apparent permeability (Papp). Include a known high-permeability drug as a control [2].

- In Situ Perfusion: Anesthetize a rodent model, isolate a segment of the small intestine, and perfuse it with a solution containing this compound. Measure the drug's disappearance from the perfusate over time to determine the effective permeability [2].

2. Metabolic Identification (Reaction Phenotyping)

- Chemical Inhibition in HLM: Incubate this compound with pooled human liver microsomes (HLM) in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). Monitor metabolite formation and parent drug depletion. A significant reduction in clearance with a specific inhibitor indicates the involved enzyme [3].

- Correlation Analysis: Incubate this compound with a panel of microsomes from individual human donors with pre-characterized CYP enzyme activities. Statistically correlate the rate of this compound depletion with the activity of each specific CYP enzyme across the different donors [3].

- Recombinant CYP Enzymes: Incubate this compound individually with supersomes expressing specific human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19). Determine kinetic parameters (Km and Vmax) for the metabolite formation in each system to identify the high-affinity, high-capacity enzymes [3].

Important Limitations and Future Directions

- Data Scarcity: The information on this compound is extremely limited and comes from a general encyclopedia source, not primary research [1].

- Toxicology Data: The provided lethal dose (LD50) and tumorigenic data from the source should be interpreted with extreme caution. These findings, often from older studies, require validation using modern, standardized regulatory guidelines [1].

References

Chemical and Pharmacological Profile of Glysobuzole

The table below summarizes the core properties of glysobuzole identified from the literature:

| Property Category | Details |

|---|---|

| IUPAC Name | 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1] |

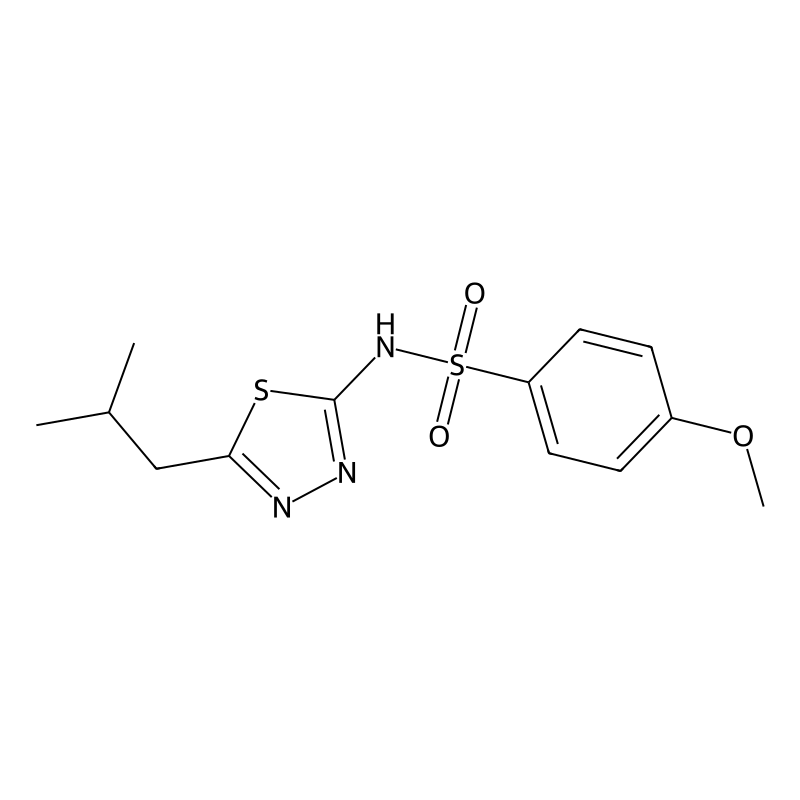

| Molecular Formula | C₁₃H₁₇N₃O₃S₂ [1] |

| Molar Mass | 327.4 g/mol [1] |

| Solubility | Water-soluble [1] |

| Mechanism of Action | Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, blocking ATP-sensitive potassium (K⁺) channels. This depolarizes the cell membrane, leading to calcium influx and insulin secretion [1]. |

| Primary Indication | Management of Type 2 Diabetes Mellitus (oral administration) [1] |

| Toxicity (Acute, LD₅₀) | - Rat (oral): 534 mg/kg

- Mouse (oral): 468 mg/kg

- Mouse (intraperitoneal): 250 mg/kg [1] |

Mechanism of Action: Insulin Secretion Pathway

The following diagram illustrates the established mechanism by which this compound and other sulfonylureas stimulate insulin secretion, based on the search results [1] [2] [3]:

This compound stimulates insulin secretion by closing K⁺ channels on pancreatic β-cells [1] [3].

Experimental Protocols for Sulfonamide Derivatives

While specific protocols for this compound were not detailed in the search results, the following established methodologies are relevant for evaluating the biological activities of novel sulfonamide derivatives.

Antioxidant Activity Assays

Antioxidant potential is crucial as oxidative stress is linked to diabetes complications [4]. Two common assays are:

DPPH Radical Scavenging Assay [5]:

- Principle: Measures the ability of a compound to donate an electron to stabilize the purple-colored DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, resulting in a color change to yellow.

- Procedure: Prepare several dilutions of the test compound. Mix each dilution with a methanolic DPPH solution. Incubate the mixture in the dark at room temperature for 30 minutes. Measure the absorbance at a wavelength of 517 nm.

- Analysis: Calculate the percentage of radical scavenging activity. The concentration of the sample required to scavenge 50% of the DPPH radicals (IC₅₀) is determined using regression analysis.

FRAP (Ferric Reducing Antioxidant Power) Assay [5]:

- Principle: Assesses the ability of a compound to reduce the ferric ion (Fe³⁺) in a complex to the ferrous ion (Fe²⁺), which forms a colored complex.

- Procedure: Prepare the FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution). Mix the test compound with the FRAP reagent and incubate. Measure the absorbance at 593 nm.

- Analysis: The FRAP value is obtained by comparing the absorbance change with a standard curve of known ferrous ion concentration (e.g., FeSO₄).

Antimicrobial Activity Testing

- Conventional Agar Dilution Method [5]:

- Procedure: Prepare serial dilutions of the test compound in molten agar. The agar is poured into plates and allowed to solidify. The microbial strains are then spotted or streaked onto the plates.

- Analysis: After incubation, the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible microbial growth. Ciprofloxacin is often used as a reference drug.

Adverse Effects and Research Considerations

- Adverse Effects: The primary risk with this compound is hypoglycemia, as it stimulates insulin secretion independently of blood glucose levels [1]. Other potential effects include weight gain, nausea, and skin irritation [1].

- Research Gap: The search results indicate a lack of recent clinical data and detailed pharmacokinetic profiles for this compound specifically [1]. Current research on sulfonamides explores broader therapeutic applications, including central nervous system (CNS) disorders [6] and combination therapies with antioxidants to manage oxidative stress in diabetes [4].

References

- 1. This compound [en.wikipedia.org]

- 2. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sulfonylureas - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Synergism of Synthetic Sulfonamides and Natural ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Investigation of some Novel ... [pmc.ncbi.nlm.nih.gov]

- 6. Current development in sulfonamide derivatives to enable ... [pubmed.ncbi.nlm.nih.gov]

Glysobuzole hypoglycemic activity research

Glysobuzole Technical Profile

The table below summarizes the core characteristics of the oral antidiabetic drug this compound (also known as isobuzole) [1].

| Attribute | Description |

|---|---|

| IUPAC Name | 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1] |

| Molecular Formula | C₁₃H₁₇N₃O₃S₂ [1] |

| Molar Mass | 327.4 g/mol [1] |

| Drug Class | Sulfonamide derivative (similar to sulfonylureas) [1] |

| Primary Indication | Type 2 Diabetes [1] |

| Administration | Oral, once daily [1] |

| Mechanism of Action | Binds to sulfonylurea receptors on pancreatic β-cells, blocking ATP-sensitive potassium (KATP) channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1]. |

| Pharmacokinetics | Absorbed in the intestine; binds to plasma proteins; metabolized via N-acetylation and oxidation; excreted via the urinary tract [1]. |

| Efficacy Notes | Also exhibits bacteriostatic properties by competitively inhibiting folic acid synthesis in microbes [1]. |

Toxicity and Adverse Effects

The following table consolidates key toxicological and safety data for this compound [1].

| Category | Details |

|---|---|

| Common Adverse Effects | Hypoglycemia (due to glucose-independent insulin secretion), weight gain, nausea, skin irritation. Urinary tract infections can occur due to precipitation of acetylated metabolites [1]. |

| Acute Toxicity (LD₅₀) | Rat (oral): 534 mg/kg Mouse (oral): 468 mg/kg Mouse (intraperitoneal): 250 mg/kg (with observed ataxia, hypoglycemia, and decreased body temperature) [1] | | Tumorigenic Data (TDLo) | Rat (oral): 214 g/kg over 52 weeks. Result: "Equivocal tumorigenic agent" associated with tumors in the kidney, ureter, and bladder [1]. | | Other Toxicity | The benzene ring structure is associated with skin sensitization. The sulfonyl nitrate component can cause ocular toxicity [1]. |

Proposed Experimental Workflow for Hypoglycemic Activity

For evaluating the hypoglycemic activity of a compound like this compound, a standard research pipeline is outlined below. This methodology integrates elements from the provided search results and general pre-clinical practice [1] [2].

In Vitro Screening

- Objective: Initial assessment of insulin secretagogue activity.

- Protocol: Use cultured pancreatic beta cell lines (e.g., INS-1) or isolated rodent pancreatic islets. Cells are incubated with a range of concentrations of this compound in both low and high glucose buffers. Insulin concentration in the supernatant is quantified using Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) [1] [2].

In Vivo Efficacy Studies

- Objective: Confirm hypoglycemic effect in a live animal model of diabetes.

- Animal Model: Induced (e.g., streptozotocin-treated) or genetic (e.g., C57BL/6Ay) mouse/rat models of type 2 diabetes [2].

- Primary Protocol: Oral Glucose Tolerance Test (OGTT)

- After an overnight fast, baseline blood glucose is measured (time 0).

- Animals are administered this compound or vehicle control.

- After a set time (e.g., 30 minutes), a glucose solution is administered orally [2].

- Blood glucose levels are measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-glucose load.

- The Area Under the Curve (AUC) for blood glucose is calculated to quantify the hypoglycemic effect [2].

- Secondary Protocol: Insulin Tolerance Test (ITT)

Chronic Dosing Study

- Objective: Evaluate long-term efficacy, toxicity, and impact on disease progression.

- Protocol: Diabetic animals are dosed daily with this compound for several weeks (e.g., 4 weeks). Body weight and food intake are monitored regularly. OGTT/ITT are repeated at intervals. At termination, blood is collected for biochemical analysis (e.g., lactate, liver enzymes) and key tissues (liver, pancreas, kidney) are harvested for histological analysis [2].

Mechanism of Action Pathway

The diagram below illustrates the core mechanism by which this compound stimulates insulin secretion in pancreatic beta cells [1].

Research Considerations and Gaps

While the basic profile of this compound is established, several areas require investigation for modern drug development [1] [3] [4]:

- Specific Receptor Binding: Research could focus on quantifying its binding affinity (Kd) for specific sulfonylurea receptor subtypes (SUR1) compared to other drugs in the class.

- Impact on Signaling Pathways: Its potential effects on key nutrient-sensing pathways implicated in insulin resistance and diabetes, such as AMPK (AMP-activated protein kinase) and mTOR (mammalian target of rapamycin), are not detailed in the available literature and represent a significant knowledge gap [4].

- Neuroprotective Potential: Given emerging research on the neuroprotective effects of other sulfonylurea drugs (like glibenclamide) in ischemic stroke by inhibiting the SUR1-TRPM4 channel, investigating whether this compound shares this activity could be a promising new avenue [3].

References

Glysobuzole vs glybuzole structural differences

Structural & Property Comparison

The core difference between these two sulfonylurea derivatives lies in their distinct substituents, which influence their physical and chemical properties.

| Feature | Glysobuzole | Glybuzole |

|---|---|---|

| IUPAC Name | 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide [1] | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide [2] |

| Molecular Formula | C13H17N3O3S2 [1] [3] | C12H15N3O2S2 [2] |

| Molecular Weight | 327.4 g/mol [1] | 297.39 g·mol-1 [2] |

| Core Structure | Benzenesulfonamide + 1,3,4-thiadiazole ring [1] | Benzenesulfonamide + 1,3,4-thiadiazole ring [2] |

| Key Substituent on Thiadiazole | Isobutyl group (-CH2CH(CH3)2) [1] | tert-Butyl group (-C(CH3)3) [2] |

| Key Substituent on Benzene Ring | Para-methoxy group (-OCH3) [1] | Hydrogen (-H) [2] |

| Density | 1.338 g/cm³ [1] | 1.344 g/cm³ [2] |

| Water Solubility | Soluble [1] | Information Limited |

The structural differences are visualized in the following diagram, which highlights the distinct R1 and R2 groups on their common molecular scaffold.

Structural differentiation between this compound and Glybuzole

Synthesis Pathways

Both compounds are synthesized via a bimolecular nucleophilic substitution (SN2) reaction, though their starting materials differ due to their distinct final structures [1] [2].

- Shared Reaction Type: Bimolecular nucleophilic substitution (SN2) [1] [2].

- This compound Synthesis: Reacts p-anisylsulfonyl chloride with 2-amino-5-isobutyl-1,3,4-thiadiazole. The synthesis uses isovaleric acid and may require an acid catalyst for the cyclization step [1].

- Glybuzole Synthesis: Reacts benzenesulfonyl chloride with 2-amino-5-tert-butyl-1,3,4-thiadiazole. This synthesis uses pyridine as a base to deprotonate the intermediate and accept a chloride ion, facilitating the formation of the final product [2].

The general synthesis workflow for these compounds is outlined below.

General workflow for sulfonylurea synthesis

Pharmacology and Toxicity Profiles

Despite their structural differences, both drugs share a primary mechanism of action but exhibit distinct pharmacokinetic and toxicological profiles.

| Aspect | This compound | Glybuzole |

|---|---|---|

| Mechanism of Action | Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, blocking ATP-sensitive K+ channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1]. | Identical mechanism: Binds to SUR1, blocks KATP channels, stimulating insulin secretion from pancreatic β-cells [2]. |

| Primary Indication | Treatment of Type 2 Diabetes Mellitus [1]. | Treatment of Type 2 Diabetes Mellitus [2]. |

| Metabolism & Excretion | Absorbed in the intestine, binds to plasma proteins. Metabolized via N-acetylation and oxidation. Excreted through the urinary tract [1]. | Information limited for glybuzole; other sulfonylureas like glyburide are metabolized in the liver via CYP2C9 and excreted in bile and urine [4]. |

| Common Adverse Effects | Hypoglycemia, weight gain, nausea, skin irritation [1]. | Hypoglycemia, weight gain, abdominal upset, headache, hypersensitivity reactions [2]. |

| Toxicity (Rodent LD50 Oral) | Rat: 534 mg/kg; Mouse: 468 mg/kg [1]. | Mouse: 550 mg/kg; Rat: 500 mg/kg [2]. |

| Other Toxicity Concerns | Skin sensitization, ocular toxicity, tumorigenic potential shown in long-term rat studies (214 g/kg/52W-C) [1]. | Fetotoxicity and developmental abnormalities (CNS, eye, ear, craniofacial) in rats at high doses [2]. |

The shared mechanism of action for this drug class is detailed in the following pathway.

Common sulfonylurea mechanism of action

Suggested Experimental Characterization

For researchers aiming to characterize or differentiate such compounds, the following methodologies, informed by general analytical and computational practices, are recommended.

Analytical Chemistry

- Chromatography: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compounds, comparing retention times against known standards.

- Spectroscopy: Employ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ( ^1H ) and ( ^{13}C ) NMR, to confirm molecular structure and identify signature peaks for the isobutyl vs. tert-butyl groups and the presence or absence of the methoxy group [5]. Mass Spectrometry (MS) confirms molecular weight.

Computational Chemistry

- Molecular Dynamics (MD) Simulations: Simulate the docking of each drug into the SUR1 receptor protein to understand binding affinity differences and structure-activity relationships (SAR).

- Quantum Mechanics (QM) Calculations: Model the electronic structure of each molecule to predict reactivity, stability, and spectroscopic properties [6].

In Vitro Pharmacology

- Cell-Based Assays: Use engineered cell lines expressing the human SUR1 receptor to measure compound potency in stimulating insulin secretion.

- Radioligand Binding Assays: Quantify affinity for the SUR1 receptor by measuring the displacement of a radio-labeled sulfonylurea.

References

- 1. This compound [en.wikipedia.org]

- 2. Glybuzole [en.wikipedia.org]

- 3. This compound | C13H17N3O3S2 [chemspider.com]

- 4. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ligand-induced structural transitions combined with ... [pmc.ncbi.nlm.nih.gov]

- 6. promises to upset traditional Computational of... chemistry methods [phys.org]

Introduction to Plasma Protein Binding Assays

Plasma protein binding (PPB) is a critical parameter in drug development because only the unbound (free) fraction of a drug is pharmacologically active, able to reach its target, and available for metabolism and excretion [1]. Determining the extent of binding to proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) is therefore essential for understanding a drug's efficacy, distribution, and safety profile [2]. For a drug like Glysobuzole, establishing its PPB would be a key step in characterizing its pharmacokinetic behavior.

Standard Methodologies for PPB Determination

The following table summarizes the core experimental techniques used to measure plasma protein binding. These methods separate the unbound drug from the protein-bound drug and quantify the free fraction [2].

| Method | Basic Principle | Key Advantages | Key Considerations/Challenges |

|---|---|---|---|

| Equilibrium Dialysis [3] [2] | Separation of plasma (with drug) from buffer compartment via semi-permeable membrane; free drug diffuses to equilibrium. | Considered the gold standard; well-understood and accepted. | Potential for dilution shifts, long incubation times, compound stability issues [3]. |

| Ultrafiltration [2] | Application of centrifugal force to separate free drug using a semi-permeable membrane filter. | Rapid process; minimal shift in equilibrium. | Non-specific binding to the filtration device can be a significant issue [3]. |

| Ultracentrifugation [2] | High-speed centrifugation to separate proteins (and bound drug) from the free drug in solution. | No membrane or device to bind to; suitable for problematic compounds. | Technically demanding; requires specialized equipment; time-consuming. |

| Chromatographic Methods [4] | Use of HPLC columns with immobilized proteins (e.g., HSA) to measure compound retention as an indicator of binding affinity. | High-throughput potential; useful for early-stage screening. | An in silico model; may not fully replicate complex plasma environment. |

The general workflow for a PPB study, as outlined by BioAgilytix, typically follows a logical sequence of development and execution [2]. The diagram below visualizes this process:

A Detailed Protocol: Equilibrium Dialysis

Based on the search results, here is a detailed protocol using the equilibrium dialysis method, which is widely regarded as the reference technique [2]. This can serve as a starting point for a this compound-specific assay.

Materials and Reagents

- Test Compound: this compound.

- Matrix: Fresh or freshly thawed human plasma (for clinical relevance) or plasma from relevant animal species (e.g., mouse, rat, dog) for preclinical studies [2].

- Buffer: Phosphate-buffered saline (PBS), pH 7.4, to mimic physiological conditions [4].

- Equipment: Equilibrium dialysis device (e.g., RED device from Thermo Fisher Scientific), water bath or incubator set to 37°C, LC-MS/MS system for analytical quantification [2].

Step-by-Step Procedure

- Sample Preparation: Spike this compound into the plasma matrix at one or more therapeutically relevant concentrations. A preliminary solubility and stability assessment in plasma is recommended.

- System Setup: Load the spiked plasma into the donor chamber of the dialysis device. Load the buffer into the receiver chamber. Ensure the membrane is securely sealed between the two chambers.

- Incubation: Place the assembled dialysis device in an incubator at 37°C. Gently agitate for a prescribed period, typically 4 to 24 hours, to allow the free drug to diffuse across the membrane and reach equilibrium [2].

- Post-Incubation Sampling: After incubation, carefully withdraw aliquots from both the plasma (donor) and buffer (receiver) chambers.

- Sample Analysis: Quantify the concentration of this compound in both the plasma and buffer samples using a validated analytical method, typically LC-MS/MS [2].

- Recovery Assessment: Calculate the percentage recovery of the drug. Recovery is a key quality control metric; low recovery may indicate instability or significant non-specific binding to the dialysis apparatus [2].

Calculations

- Fraction Unbound (f~u~): This is the primary metric of interest.

f_u = [Drug]_{buffer} / [Drug]_{plasma}Where[Drug]_{buffer}is the concentration in the buffer chamber (free drug) and[Drug]_{plasma}is the concentration in the plasma chamber (total drug) after equilibrium. - Percent Bound:

% Bound = (1 - f_u) × 100

Addressing Experimental Challenges

Working with highly bound or unstable compounds like some PROTACs has led to advanced techniques that could be applied to this compound if needed:

- The Presaturation Technique: Pre-incubating the dialysis equipment with an unlabeled version of the compound can saturate non-specific binding sites, reducing assay variability and failure rates for highly lipophilic compounds [3].

- Temperature Adjustment: For unstable compounds, performing the dialysis at a lower temperature (e.g., 4°C) can improve compound stability during the experiment, though this may slightly alter the binding characteristics [3].

Supplementary Approach: In Silico Binding Studies

Chromatographic methods can provide a high-throughput, complementary approach. One study established a strong correlation between protein binding and retention data from Normal-Phase Thin-Layer Chromatography (NP TLC) plates modified with bovine serum albumin (BSA) [4].

- Method: BSA is used as a stationary phase modifier on TLC plates, and the mobile phase is a buffer at pH 7.4.

- Output: The retention parameter (NP) and its derivatives can be used in a multiple linear regression (MLR) model to predict the plasma protein binding affinity of new compounds with a high coefficient of determination (R² = 0.81 for a set of 129 drugs) [4]. This could be a cost-effective way to screen this compound analogs early in development.

References

- 1. Plasma Protein in the Real World: 5 Uses You'll... Binding Assay [linkedin.com]

- 2. | BioAgilytix Protein Binding Assays [bioagilytix.com]

- 3. Applications of contemporary tools to measure plasma ... [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Plasma Protein Binding Studies of Selected Group ... [mdpi.com]

Glysobuzole urinary excretion analysis methods

Glysobuzole Overview and Data Gap

The table below summarizes the available chemical and toxicological data for this compound, which serves as a foundation for any analytical method development.

| Property Category | Details |

|---|---|

| Chemical Structure | Sulfonamide derivative; molecular formula: C₁₃H₁₇N₃O₃S₂; molecular weight: 327.4 g/mol [1] |

| Solubility | Water-soluble [1] |

| Toxicological Data (LD₅₀) | Rat (oral): 534 mg/kg; Mouse (oral): 468 mg/kg; Mouse (intraperitoneal): 250 mg/kg [1] |

| Reported Metabolism | Undergoes N-acetylation and oxidation; excreted via the urinary tract [1] |

A significant gap exists in the public literature regarding validated bioanalytical methods (e.g., HPLC, LC-MS) for quantifying this compound and its metabolites in urine [1].

Proposed Analytical Workflow for Urinary Excretion Studies

Given the lack of a direct protocol, the following workflow outlines the key stages for establishing a method to analyze this compound in urine. This approach is based on standard practices for drug metabolism and pharmacokinetic (DMPK) studies.

Stage 1: Sample Collection

- Procedure: Collect urine from subjects (animal or human) at predetermined time intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) after this compound administration. Record the total volume and pH for each collection period [2]. Aliquot samples and store at -80°C to preserve stability.

Stage 2: Sample Preparation and Clean-up

- Objective: Remove interfering substances and concentrate the analyte.

- Proposed Methods:

- Protein Precipitation: A quick method using a solvent like acetonitrile to precipitate and remove proteins.

- Solid-Phase Extraction (SPE): A more selective method. A C18 cartridge is recommended as a starting point due to this compound's structure. The process involves conditioning the cartridge, loading the urine sample, washing with water/aqueous solvent, and eluting the drug with a organic solvent like methanol or acetonitrile.

Stage 3: Instrumental Analysis

- Recommended Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for sensitive and specific quantification of drugs and metabolites in biological fluids [2] [3].

- Chromatography (LC): Use a reverse-phase C18 column. The mobile phase could be a gradient of water and acetonitrile, both modified with 0.1% formic acid to enhance ionization.

- Detection (MS/MS): The mass spectrometer is set to detect the specific mass-to-charge (m/z) ratios for this compound and its known metabolites (e.g., N-acetyl this compound). This provides a unique fingerprint, ensuring the signal is from the drug and not a background interferent.

Stage 4: Data Processing and Quantification

- Calibration Curve: A series of urine samples spiked with known concentrations of this compound (standards) are run to create a calibration curve.

- Quantification: The peak areas of this compound in subject samples are compared to the calibration curve to determine the concentration in each urine sample.

- Calculations: Key pharmacokinetic parameters like cumulative urinary excretion and percent of dose excreted unchanged can then be calculated.

Critical Considerations for Method Development

When developing this protocol from scratch, several factors must be systematically addressed:

- Analytical Standards: You will require a pure chemical standard of this compound. Investigating the availability of potential metabolites (e.g., N-acetyl derivative) for method development is also crucial [1].

- Method Validation: Before applying the method, it must be rigorously validated. Key parameters include:

- Accuracy and Precision: How close the measured value is to the true value, and the reproducibility of the results.

- Linearity and Range: The concentration range over which the method provides accurate results.

- Recruitment Efficiency: How effectively the drug is extracted from the urine matrix.

- Stability: Ensuring this compound does not degrade during sample storage, preparation, and analysis.

Summary and Recommendations

To proceed with the analysis of this compound urinary excretion, the following steps are recommended:

- Acquire Analytical Standards: Source a high-purity this compound standard from a chemical supplier.

- Develop and Optimize the LC-MS/MS Method: Focus on sample clean-up (SPE conditions) and mass spectrometer detection parameters specific to this compound's structure.

- Perform Full Method Validation: Establish the method's reliability according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

- Apply the Validated Method: Conduct the planned excretion study in your chosen model system.

References

Glysobuzole ATP-dependent potassium channel blocking assays

Introduction to Glysobuzole and KATP Channels

This compound is an oral antidiabetic sulfonamide derivative that functions as an insulin secretagogue. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits, which act as metabolic sensors, coupling cellular energy status to membrane potential and insulin secretion [1] [2].

Under low blood glucose conditions, KATP channels are open, allowing potassium efflux which maintains a hyperpolarized membrane potential, preventing insulin release. Elevated glucose metabolism increases the intracellular ATP/ADP ratio, leading to KATP channel closure. This causes membrane depolarization, opening of voltage-gated calcium channels (VGCC), calcium influx, and subsequent insulin exocytosis [1] [2]. By blocking these channels, this compound induces membrane depolarization and insulin secretion independently of blood glucose levels, a property that necessitates careful dosing to avoid hypoglycemia [3].

Detailed Experimental Protocols

The following sections provide standardized protocols for assessing the effects of this compound on KATP channel function.

Cell-Based Insulin Secretion Assay

This protocol measures glucose-dependent insulin secretion in pancreatic β-cell lines (e.g., INS-1, Min6) or isolated rodent islets treated with this compound.

Workflow Diagram: Insulin Secretion Assay

Procedure:

- Cell Preparation: Plate pancreatic β-cells or hand-picked isolated rodent islets in a 96-well culture plate. Culture until ~80% confluent or islets have stabilized.

- Pre-incubation: Wash cells with a physiological buffer (e.g., Krebs-Ringer Bicarbonate HEPES buffer). Pre-incubate for 60 minutes in low-glucose (2.5 mM) buffer at 37°C.

- Stimulation & Treatment: Replace the buffer with fresh stimulation buffer containing:

- Negative Control: Low glucose (2.5 mM).

- Positive Control: High glucose (16.7 mM).

- Test Groups: High glucose (16.7 mM) with a concentration range of this compound (e.g., 1 µM to 100 µM). Include a reference KATP blocker like glibenclamide.

- Specificity Control: High glucose + this compound + a KATP channel opener (e.g., diazoxide, 100-300 µM). Incubate for 60 minutes at 37°C.

- Sample Collection: Carefully collect the supernatant from each well.

- Insulin Measurement: Determine insulin concentration in the supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.

- Data Normalization: Lyse cells to measure total protein (e.g., BCA assay) or DNA content for normalization. Express results as ng insulin/mg protein or ng insulin/islet.

Electrophysiology (Patch-Clamp) Assay

This gold-standard protocol directly measures KATP channel currents in recombinant cells or primary β-cells.

Procedure:

- Cell Preparation: Use HEK293 cells transiently or stably transfected with human KCNJ11 (Kir6.2) and ABCC8 (SUR1) genes. Alternatively, use primary mouse or rat pancreatic β-cells.

- Electrophysiology Setup: Employ standard whole-cell or inside-out patch-clamp configurations. For inside-out patches, an intracellular-like (bath) solution is used to control the milieu facing the cytoplasmic side of the channel.

- Solution Preparation:

- Extracellular/Pipette Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

- Intracellular/Bath Solution for Inside-out (mM): 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with KOH). Add ATP (e.g., 0.1 mM) to establish baseline current.

- Recording Protocol:

- Establish a stable whole-cell or inside-out patch configuration.

- Hold the membrane potential at -70 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to record current-voltage (I-V) relationships.

- Baseline Recording: Perfuse with intracellular solution containing a low concentration of ATP (0.1 mM) to maintain channel activity.

- Drug Application: Perfuse with solutions containing increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) while applying the voltage ramp.

- Control Application: Apply a known blocker (e.g., glibenclamide, 100 nM) as a positive control.

- Data Analysis: Measure the amplitude of the KATP current at -70 mV. Plot the current as a function of this compound concentration to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Membrane Potential Assay

This functional assay uses a fluorescent dye to monitor changes in membrane potential, serving as a surrogate for KATP channel activity.

Procedure:

- Cell Preparation: Plate β-cells in a black-walled, clear-bottom 96-well plate.

- Dye Loading: Incubate cells with a membrane potential-sensitive fluorescent dye (e.g., FMP dye from Molecular Devices) according to the manufacturer's protocol.

- Fluorescence Reading: Use a fluorescence plate reader capable of kinetic measurements.

- Experimental Run:

- Record baseline fluorescence for 5 minutes.

- Automatically add this compound (at various concentrations), glibenclamide (positive control), or vehicle (negative control).

- Continue recording fluorescence for an additional 15-30 minutes.

- Data Analysis: Calculate the change in fluorescence (ΔF) relative to baseline. A decrease in fluorescence (for certain dyes) indicates membrane depolarization. Plot ΔF against this compound concentration.

Data Presentation and Analysis

Table 1: Expected Results from Insulin Secretion Assay This table outlines the anticipated insulin secretion profile under various conditions, demonstrating the potentiating effect of this compound and the confirmation of KATP-dependent action [1] [3].

| Condition | Glucose Concentration | This compound Concentration | Expected Insulin Secretion (vs. Low Glucose) | Interpretation |

|---|---|---|---|---|

| Basal | Low (2.5 mM) | - | 1.0 (Baseline) | Normal KATP activity, no secretion |

| Stimulated Control | High (16.7 mM) | - | ~2.5 - 4.0 fold increase | Physiological glucose-stimulated secretion |

| This compound Test | High (16.7 mM) | 10 µM | ~4.0 - 6.0 fold increase | Potentiation of glucose-stimulated secretion |

| This compound Specificity | High (16.7 mM) | 10 µM + Diazoxide (300 µM) | ~1.0 - 1.5 fold increase | Reversal confirms KATP channel involvement |

| Maximal Block | High (16.7 mM) | Glibenclamide (1 µM) | ~5.0 - 7.0 fold increase | Reference KATP blocker effect |

Table 2: Summary of Key Assay Protocols and Parameters This table provides a quick comparison of the core methodologies for evaluating this compound.

| Assay Type | Key Readout | Cellular System | Advantages | Critical Parameters |

|---|---|---|---|---|

| Insulin Secretion | Insulin release (ELISA) | β-cell lines, primary islets | Functional, physiological endpoint | Glucose dependency, islet quality, normalization |

| Patch-Clamp | K⁺ current (pA/pF) | Recombinant cells, primary β-cells | Direct, mechanistic, high information | Pipette resistance, ATP concentration, IC₅₀ calculation |

| Membrane Potential | Fluorescence (ΔF) | β-cell lines | Higher throughput, functional | Dye loading kinetics, signal-to-noise ratio |

Signaling Pathway Diagram: this compound Mechanism of Action

Critical Assay Considerations

- Cell Model Selection: Recombinant systems expressing human Kir6.2/SUR1 are ideal for standardized screening, while primary islets provide a more physiologically relevant context.

- Compound Solubility: this compound is water-soluble [3]. Prepare fresh stock solutions in DMSO or buffer for each experiment and include vehicle controls.

- Off-Target Effects: KATP channels containing SUR2 subunits are present in cardiac and smooth muscle. Assess selectivity by testing this compound on channels composed of Kir6.2/SUR2A (cardiac) and Kir6.2/SUR2B (vascular) [1].

- Safety and Toxicity: Note that this compound has reported tumorigenic potential in rodents at high chronic doses (TDLo of 214 g/kg/52W-C) [3]. Adhere to all safety guidelines for handling.

References

Comprehensive Application Notes and Protocols: Measuring Glysobuzole-Induced Insulin Secretion In Vitro

Introduction to Glysobuzole and Experimental Rationale

This compound (chemical name: 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide) is an oral antidiabetic drug belonging to the sulfonamide derivative class that functions as an insulin secretagogue by modulating pancreatic β-cell function [1]. As a pharmacological tool in diabetes research, this compound provides a valuable means to investigate insulin secretion mechanisms and β-cell function. This document presents comprehensive application notes and detailed protocols for assessing this compound's effects on insulin secretion dynamics using established in vitro models, specifically optimized for pancreatic islet studies.

The protocols outlined herein enable researchers to quantitatively evaluate dose-response relationships and temporal patterns of insulin secretion, providing crucial information about β-cell function under both normal and pathological conditions. These standardized methodologies support drug development efforts for diabetes therapeutics and facilitate the investigation of insulin secretion pathologies underlying diabetes mellitus. By implementing these protocols, researchers can obtain highly reproducible data on compound efficacy, potency, and mechanism of action, accelerating the development of novel insulin secretagogues with improved therapeutic profiles.

Drug Properties and Mechanism of Action

Key Pharmacological Characteristics

Table 1: Fundamental Properties of this compound

| Property | Specification | Research Significance |

|---|---|---|

| Chemical Formula | C13H17N3O3S2 | Molecular weight: 327.4 g/mol |

| IUPAC Name | 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide | Structural identification |

| Solubility | Water-soluble | Facilitates preparation of aqueous stock solutions |

| Mechanism Class | Sulfonamide derivative (similar to sulfonylureas) | Insulin secretagogue |

| Primary Target | Pancreatic β-cell sulfonylurea receptors | KATP channel inhibition |

| Therapeutic Indication | Type 2 diabetes | Antihyperglycemic agent |

This compound exhibits pharmaceutical activity within the gastrointestinal tract after oral administration and demonstrates antihyperglycemic effects through its action on pancreatic β-cells [1]. The drug binds to specific receptors on pancreatic β-cells, initiating a cascade of intracellular events that ultimately potentiates insulin release. Researchers should note that this compound induces insulin secretion independent of glucose levels, which represents both a therapeutic advantage and a potential risk factor for iatrogenic hypoglycemia if dosage is not carefully controlled [1].

Molecular Mechanism and Signaling Pathway

The molecular mechanism of this compound involves binding to sulfonylurea receptors (SUR1) on pancreatic β-cells, which are regulatory subunits of ATP-sensitive potassium channels (KATP channels) [1]. This binding event blocks the potassium efflux that normally occurs through these channels, leading to cell membrane depolarization. The depolarization subsequently activates voltage-gated calcium channels, resulting in calcium influx and elevated intracellular calcium concentrations. The increased calcium signaling ultimately triggers the exocytosis of insulin-containing secretory granules from β-cells [1].

The following Graphviz diagram illustrates this signaling pathway:

Figure 1: this compound Insulin Secretion Signaling Pathway

This signaling cascade explains the glucose-independent nature of this compound's insulin secretory effect, as the pathway bypasses the normal metabolic triggering mechanism that requires glucose metabolism. Understanding this pathway is essential for proper experimental design and interpretation of results when investigating compound interactions or β-cell dysfunction in disease states.

Experimental Design and Preparation

Islet Isolation and Preparation

The foundation of reliable insulin secretion assays is the consistent isolation of viable, functional pancreatic islets. The collagenase digestion method remains the gold standard for islet isolation, providing high yields of intact islets with preserved physiological function [2]. Following isolation, islets should be hand-picked under microscopic visualization to ensure purity and structural integrity, then subjected to a recovery period of 24-48 hours in complete culture media before experimentation [3].

Critical steps in islet preparation include:

- Collagenase digestion of pancreatic tissue using concentration-optimized solutions [2]

- Density gradient centrifugation with Histopaque 1077 or similar media for islet purification [2]

- Viability assessment using fluorescein diacetate (FDA) and propidium iodide (PI) staining [2]

- Functional validation through glucose responsiveness testing before experimental use

- Culture conditions maintenance in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO2 [2]

Reagent Preparation and Dosing Strategy

Table 2: Experimental Conditions for this compound Insulin Secretion Assay

| Component | Basal Condition | Stimulatory Condition | This compound Testing |

|---|---|---|---|

| Glucose Concentration | 2.8 mmol/L | 16.7 mmol/L | 11.1 mmol/L (submaximal stimulation) |

| Buffer Composition | HEPES-balanced salt solution + 0.1% BSA | Same as basal | Same as basal |

| This compound Concentration | - | - | 1 nmol/L - 100 μmol/L (serial dilution) |

| Incubation Temperature | 37°C | 37°C | 37°C |

| Incubation Duration | 60 minutes | 60 minutes | 60 minutes (static); 90 minutes (dynamic) |

| Sample Replication | n ≥ 6 | n ≥ 6 | n ≥ 6 per concentration |

This compound should be prepared as a concentrated stock solution in DMSO or distilled water, with subsequent dilutions in assay buffer to achieve the desired final concentrations. Preliminary dose-ranging studies should utilize half-log or log-unit increments (e.g., 1 nmol/L, 10 nmol/L, 100 nmol/L, 1 μmol/L, 10 μmol/L, 100 μmol/L) to adequately characterize the concentration-response relationship [1]. Include vehicle control groups matched for DMSO concentration when applicable. The experimental design should incorporate both time-course assessments at fixed this compound concentrations and concentration-response evaluations at fixed time points.

Experimental Workflow Overview

The following Graphviz diagram illustrates the complete experimental workflow:

Figure 2: Experimental Workflow for this compound Insulin Secretion Assay

Detailed Experimental Protocols

Static Incubation Protocol for Compound Screening

The static incubation method provides a robust, high-throughput approach for initial compound screening and dose-response characterization [2]. This protocol is optimized for evaluating multiple experimental conditions in parallel, making it ideal for assessing This compound efficacy across a concentration range.

Procedure:

- Pre-incubation phase: Transfer groups of 10-15 size-matched islets into individual wells of a 24-well plate containing 1 mL of basal low-glucose (2.8 mmol/L) buffer. Incubate for 60 minutes at 37°C to stabilize islet function and establish baseline secretion [2] [3].

- Buffer replacement: Carefully remove pre-incubation buffer and add 1 mL of fresh assay buffer containing test conditions:

- Basal control: 2.8 mmol/L glucose

- Stimulatory control: 16.7 mmol/L glucose

- Experimental groups: 11.1 mmol/L glucose + this compound (varying concentrations)

- Vehicle control: 11.1 mmol/L glucose + matched vehicle [3]

- Experimental incubation: Incubate islets for 60 minutes at 37°C under 5% CO2 atmosphere.

- Sample collection: Transfer incubation buffer to microcentrifuge tubes and centrifuge at 1000 × g for 5 minutes to remove any cellular debris.

- Sample preservation: Aliquot supernatant and store at -20°C or -80°C until insulin assay.

- Islet processing: Lyse islets in acid-ethanol solution (1.5% HCl in 70% ethanol) for total insulin content determination.

Technical considerations:

- Maintain consistent islet size distribution across experimental groups

- Include sufficient replication (n ≥ 6 per condition) for statistical power

- Randomize islet allocation to treatment groups to minimize bias

- Process samples promptly to prevent insulin degradation

Dynamic Perifusion Protocol for Kinetic Analysis

The dynamic perifusion system provides temporal resolution of insulin secretion patterns, enabling characterization of secretory kinetics and biphasic insulin release in response to this compound stimulation [2]. This method is essential for investigating compound effects on first-phase and second-phase insulin secretion.

Procedure:

- System preparation: Prime perifusion chambers and tubing with basal buffer (2.8 mmol/L glucose) and maintain system at 37°C using a heated water jacket.

- Islet loading: Place groups of 50-100 size-matched islets into individual perifusion chambers containing a supporting matrix (Bio-Gel P-4 or similar).

- System equilibration: Perifuse islets with basal buffer (2.8 mmol/L glucose) for 60 minutes at flow rate of 0.5-1.0 mL/min to establish stable baseline secretion.

- Stimulatory phase: Switch to stimulatory buffer containing 11.1 mmol/L glucose + this compound (selected concentrations based on static incubation results).

- Sample collection: Collect effluent fractions at 2-5 minute intervals during the first 15 minutes, then at 10-minute intervals for the remainder of the 90-minute experiment.

- Sample processing: Immediately freeze collected fractions at -20°C or -80°C until insulin assay.

- System calibration: Include control runs with known insulin secretion stimulators to validate system performance.

Technical considerations:

- Maintain constant flow rate throughout experiment (± 2% variation)

- Include dead volume calculations in timing of sample collection

- Use multi-channel systems for parallel testing of multiple conditions

- Monitor system temperature continuously to maintain 37°C

Data Analysis and Interpretation

Insulin Quantification and Normalization

Accurate insulin measurement is fundamental to these protocols. Employ standardized insulin immunoassays with traceable reference materials to ensure consistency and comparability across experiments [4]. The recommended approach uses enzyme-linked immunosorbent assay (ELISA) with reagents specifically validated for rodent insulin when working with mouse islets.

Normalization approaches:

- Per islet number: Express secretion as μIU or pmol insulin per islet per unit time

- Per DNA content: Normalize to total DNA measured in islet lysates

- Per total insulin content: Express as fractional secretion relative to total insulin content

- Per protein content: Normalize to total protein in islet lysates

Reported data should include both absolute secretion rates and fold-change relative to basal to facilitate cross-study comparisons. When assessing this compound effects, calculate both absolute increase in insulin secretion and percentage of maximal response achieved with high glucose (16.7 mmol/L) stimulation.

Statistical Analysis and Quality Control

Rigorous statistical evaluation is essential for reliable interpretation of this compound effects on insulin secretion. Implement appropriate experimental designs with sufficient replication and controls to address potential sources of variability.

Key analytical approaches:

- Dose-response modeling: Fit concentration-response data to sigmoidal curves using non-linear regression to determine EC50 values

- Time-course analysis: Use repeated measures ANOVA for perifusion time-series data

- Multiple comparisons: Apply appropriate correction methods (e.g., Tukey, Bonferroni) when comparing multiple treatment groups

- Outlier identification: Establish predefined criteria for excluding technical outliers while retaining biological variability

Quality control metrics:

- Islet viability: >90% by FDA/PI staining

- Glucose responsiveness: Stimulation index (16.7 mM/2.8 mM glucose) ≥3

- Assay precision: Intra-assay CV <10%, inter-assay CV <15%

- This compound potency: Consistent EC50 values across experimental runs

Applications in Diabetes Research

These optimized protocols for assessing this compound-induced insulin secretion support multiple research applications in diabetes investigation and drug development:

- Mechanistic studies: Elucidate molecular pathways regulating insulin secretion by comparing this compound effects with other secretagogues

- Drug screening: Evaluate novel insulin secretagogues by benchmarking against this compound responses

- Disease modeling: Characterize β-cell dysfunction in different diabetic models by assessing this compound responsiveness

- Compound optimization: Structure-activity relationship studies for sulfonamide-derived insulin secretagogues

- Toxicology assessment: Identify compound-induced β-cell dysfunction through altered this compound response

- Signaling pathway analysis: Investigate crosstalk between different insulin secretory pathways using this compound in combination with other secretagogues

The standardized methodologies presented enable direct comparison of results across laboratories and experimental systems, facilitating research reproducibility and accelerating the development of improved therapies for diabetes.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Glysobuzole

Introduction

Glysobuzole is an oral hypoglycemic agent used in the management of Type 2 diabetes mellitus. The development of a precise, accurate, and stability-indicating analytical method is essential for quantifying this compound in bulk active pharmaceutical ingredient (API) and formulated dosage forms. This application note outlines the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis, stability studies, and quality control, in accordance with International Council for Harmonisation (ICH) guidelines [1] [2].

Experimental Design and Workflow

The following workflow diagrams the systematic approach for HPLC method development and validation for this compound.

Methodology

Materials and Reagents

- Analytical Standards: this compound reference standard (purity ≥99.0%).

- Test Sample: this compound tablets (e.g., containing 50 mg or 100 mg this compound).

- Chemicals: HPLC-grade acetonitrile, methanol, water, ortho-phosphoric acid, formic acid, triethylamine, and other buffer salts.

- Equipment: HPLC system equipped with quaternary pump, auto-sampler, thermostatted column compartment, and Photo-Diode Array (PDA) detector or UV-Vis detector. Data acquisition and processing software.

Preliminary Method Scouting and Optimization

Initial development focuses on selecting the stationary and mobile phases. A reversed-phase C18 column is the typical starting point [3]. The mobile phase composition, pH, and gradient program are optimized to achieve optimal retention, peak shape, and resolution from potential impurities.

Table 1: Suggested Initial Scouting Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (150 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 5 µm) | Phenyl (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water | Acetonitrile:Buffer | Methanol:Buffer |

| Buffer | - | 10 mM Phosphate, pH 3.0 | 10 mM Phosphate, pH 7.0 |

| Gradient | 50% to 90% organic in 10 min | 30% to 80% organic in 15 min | Isocratic (70:30) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |

| Detection | PDA (200-400 nm) | UV (λmax) | UV (λmax) |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are critical to demonstrate the method's stability-indicating capability [1]. The this compound API is stressed under various conditions to induce degradation.

Protocol:

- Acidic Hydrolysis: Treat ~50 mg of this compound with 50 mL of 0.1 M HCl. Reflux for 1-2 hours at 60°C. Neutralize before analysis.

- Alkaline Hydrolysis: Treat ~50 mg of this compound with 50 mL of 0.1 M NaOH. Reflux for 1-2 hours at 60°C. Neutralize before analysis.

- Oxidative Degradation: Treat ~50 mg of this compound with 50 mL of 3% (v/v) Hydrogen Peroxide (H₂O₂). Keep at room temperature for 30-60 minutes.

- Thermal Degradation: Expose the solid API to dry heat at 105°C for 24-48 hours.

- Photolytic Degradation: Expose the solid API to UV light (e.g., 1.2 million lux hours) as per ICH guidelines.

- Neutral Hydrolysis: Reflux in water at 60°C for a few hours.

After stress treatment, samples are diluted to an appropriate concentration (e.g., 20-50 µg/mL) with the mobile phase and injected into the HPLC system. The peak purity of the main this compound peak is assessed using a PDA detector to ensure no co-elution with degradation products [1].

Proposed Optimized HPLC Conditions

Based on the optimization and forced degradation results, the following conditions are proposed as a starting point for this compound analysis.

Table 2: Proposed Optimized HPLC Conditions for this compound

| Parameter | Specification |

|---|---|

| Chromatograph | HPLC with PDA or UV-Vis Detector |

| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent [1] |

| Mobile Phase | Acetonitrile : 0.02% Formic Acid (pH adjusted if needed) (e.g., 65:35, v/v) [1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C (Ambient) |

| Injection Volume | 20 µL |

| Detection Wavelength | To be determined from UV scan (e.g., 260-280 nm) |

| Run Time | ~10-15 minutes (to be optimized) |

Method Validation

The developed method must be validated as per ICH guidelines Q2(R1). The following table summarizes the validation parameters and their acceptance criteria [1] [2].

Table 3: Method Validation Parameters and Target Acceptance Criteria

| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, placebo, standard, and stressed samples. Resolution from nearest peak should be >2.0. Peak purity index >0.999 [1]. | | Linearity & Range | Prepare and inject this compound standard solutions at 5-6 concentration levels (e.g., 50-150% of target concentration). | Correlation coefficient (r) > 0.999 [4] [1]. | | Accuracy (Recovery) | Spike placebo with this compound standard at 50%, 100%, and 150% of the target concentration (n=3 each). | Mean recovery 98-102% [1]. | | Precision | Repeatability: Analyze six sample preparations at 100% concentration. Intermediate Precision: Perform on different day/different analyst. | RSD ≤ 2.0% [1]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and wavelength (±2 nm). | System suitability parameters remain within limits. %RSD ≤ 2.0 for standard [1]. | | LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD: ~1-5 µg/mL (estimated). LOQ: ~3-10 µg/mL (estimated). |

Application to Dosage Form Analysis

Sample Preparation:

- Weigh and finely powder 20 tablets.

- Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of this compound, to a 50 mL volumetric flask.

- Add about 30 mL of diluent (mobile phase or methanol), sonicate for 15-20 minutes with intermittent shaking.

- Cool to room temperature, dilute to volume with the diluent, and mix well.

- Filter the solution through a 0.45 µm membrane filter (nylon or PVDF).

- Further dilute the filtrate appropriately with the mobile phase to obtain a final concentration within the linearity range (e.g., 100 µg/mL).

System Suitability Test: Before sample analysis, inject standard solutions to ensure the system is suitable. Typical criteria include: %RSD for peak areas from five replicate injections ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000 [1].

Conclusion

This application note provides a comprehensive and systematic framework for developing and validating a stability-indicating RP-HPLC method for this compound. By following this protocol, researchers can establish a robust, precise, and accurate method suitable for quality control, stability monitoring, and regulatory submissions. The method's ability to accurately quantify this compound in the presence of its degradation products ensures its reliability throughout the product lifecycle.

References

- 1. Stability-indicating Method for the Estimation of Riluzole in ... [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Stability Indicating Analytical Development and ... [semanticscholar.org]

- 3. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 4. A RP-HPLC-UV method for the dual detection ... [pubs.rsc.org]

Understanding the Risk: Hypoglycemia & Insulin Secretagogues

Hypoglycemia is a potentially serious complication of diabetes management and a major limiting factor in achieving optimal glycemic control [1]. For your research on glysobuzole, which belongs to the class of drugs known as insulin secretagogues (sulfonylureas or meglitinide analogues), understanding this risk is fundamental [2] [1].

The table below outlines the standardized definitions of hypoglycemia, which are crucial for assessing and communicating risk in both clinical and research settings [1].

| Level | Glucose Criteria | Clinical Description |

|---|---|---|

| Level 1 | < 70 mg/dL (3.9 mmol/L) and ≥ 54 mg/dL (3.0 mmol/L) | Biochemical low; may not always present with symptoms. |

| Level 2 | < 54 mg/dL (3.0 mmol/L) | Clinically significant event; neuroglycopenic symptoms (confusion, fatigue) begin to occur and require prompt treatment [1]. |

| Level 3 | No specific glucose value | A severe event characterized by altered mental and/or physical status requiring external assistance for recovery [1]. |

Risk Mitigation & Management Strategies

The following strategies are recommended for managing individuals at high risk for hypoglycemia. These should form the core of any risk management plan for a drug like this compound [1] [3].

FAQs for Researchers and Professionals

FAQ 1: What are the primary risk factors for hypoglycemia with insulin secretagogues? A history of prior hypoglycemia is a strong predictor of future events. Other key risk factors include the use of insulin or insulin secretagogues (like sulfonylureas), longer duration of diabetes, renal impairment, hepatic dysfunction, and hypoglycemia unawareness [1] [3].

FAQ 2: How is an acute hypoglycemic episode managed in a conscious individual? For a conscious patient, the preferred treatment is the administration of rapid-acting carbohydrates (e.g., oral glucose tablets, juice). This is effective regardless of the setting (outpatient or inpatient) [1].

FAQ 3: What is the protocol for managing severe hypoglycemia in an unconscious patient? For an unconscious patient without intravenous (IV) access, glucagon is the preferred treatment. Newer, more stable, and easier-to-use glucagon formulations are now available. For patients with IV access, dextrose can be administered [1].

FAQ 4: What overarching principles should guide the management of high-risk individuals? Clinical guidelines emphasize the use of emerging diabetes technology for monitoring, selecting therapies with minimal hypoglycemia risk when possible, and comprehensive patient and caregiver education on prevention, recognition, and treatment of low blood sugar [3].

Troubleshooting Guide: Addressing Common Scenarios

| Scenario / Issue | Recommended Action / Investigation |

|---|---|

| Recurrent Level 1 or 2 Hypoglycemia | Re-evaluate drug dosage, timing, and the patient's meal plan and physical activity patterns. |

| A serious adverse event (Level 3 Hypoglycemia) occurs during a trial. | Follow serious adverse event reporting protocols; immediately review concomitant medications and patient risk factors. |

| Unexplained hypoglycemia in a patient with normal renal function. | Investigate potential drug-drug interactions, delayed or missed meals, and unexpected increases in physical activity. |

Experimental & Pharmacovigilance Considerations

For drug development professionals, establishing robust methodologies to monitor hypoglycemia risk in clinical trials is essential.

- Defining the Endpoint: Clearly pre-define the levels of hypoglycemia (Level 1, 2, and 3) as endpoints in your study protocol, as recommended by the International Hypoglycaemia Study Group and adopted by major regulatory and professional bodies [1].

- Data Collection: Actively solicit information on hypoglycemic events from trial participants, as non-severe hypoglycemia is often under-reported [1].

- Assessing Risk in Preclinical Models: While not directly translatable, understanding signaling pathways related to insulin secretion (like the cAMP-PKA pathway involved in nutrient sensing) can inform mechanistic studies [4].

The following diagram illustrates the critical steps in monitoring for and managing a hypoglycemic event within a clinical trial or patient support framework.

References

- 1. Diabetes: how to manage patients experiencing ... [pmc.ncbi.nlm.nih.gov]

- 2. Insulin secretagogues for prevention or delay of type 2 ... [pmc.ncbi.nlm.nih.gov]

- 3. High Risk for Hypoglycemia Guideline Resources [endocrine.org]

- 4. The signaling pathways involved in metabolic regulation ... [sciencedirect.com]

FAQ & Troubleshooting Guide: Glysobuzole Metabolite Precipitation

Q1: What causes Glysobuzole metabolites to precipitate in the urinary tract? this compound is a sulfonamide derivative [1]. After oral intake, it is absorbed and undergoes N-acetylation and oxidation, with metabolites excreted through the urinary tract [1]. Precipitation occurs when these metabolites, particularly the acetylated forms, exceed their solubility in urine, leading to crystalluria [1]. This is a known concern with sulfonamide drugs [1].

Q2: What are the primary risk factors for metabolite precipitation? The following table summarizes the key risk factors based on general sulfonamide properties and metabolic principles:

| Risk Factor | Description & Impact |

|---|---|

| High Dosage / Prolonged Use | Increases metabolite concentration in urine, raising supersaturation risk [1]. |

| Urinary pH | Solubility of sulfonamide metabolites is pH-dependent; acidic urine can significantly decrease solubility for many compounds. |

| Urine Volume (Dehydration) | Low urine volume increases metabolite concentration, directly promoting supersaturation and crystallization. |

| Renal Function | Impaired kidney function can reduce metabolite clearance, leading to higher urinary concentrations. |

Experimental Protocols for Investigation

If you are researching this phenomenon, here are two key experimental approaches.

Protocol 1: Assessing Metabolite Solility *In Vitro*

This protocol helps characterize the physical properties of the metabolite to understand its precipitation potential.

- Metabolite Solution Preparation: Synthesize or isolate the primary acetylated and oxidized metabolites of this compound. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

- Urine Mimic Preparation: Create a synthetic urine buffer. Systematically vary the pH of this buffer (e.g., from 5.0 to 8.0) to test pH-dependent solubility.

- Turbidity Measurement: Add a known quantity of the metabolite stock solution to the urine mimic. Use a nephelometer or spectrophotometer to measure the solution's turbidity over time. A sharp increase in turbidity indicates the point of precipitation.

- Data Analysis: Determine the solubility threshold (in mg/mL) at different pH levels and temperatures. Plot these values to identify the conditions under which precipitation is most likely.

Protocol 2: Creating a Physical Barrier to Reduce Side Effects

Inspired by research on urinary tract infections (UTIs), this protocol explores a method to potentially reduce mucosal irritation caused by precipitated crystals [2]. The workflow below outlines the co-precipitation process to create a protective barrier.

Title: Barrier Formation Experiment Flow

The methodology for the "Characterize Barrier Properties" step can involve:

- Transepithelial Electrical Resistance (TEER): Using TEER chambers to measure the electrical resistance across a cell monolayer. An increase in resistance after applying the precipitate indicates the formation of a physical barrier that protects the cells [2].

- Microscopy & Scattering: Using light microscopy and light scattering measurements to confirm the formation and structure of the precipitate [2].

Key Considerations for Researchers

When designing your experiments, please note:

- Toxicity Profile: Be aware that this compound has shown tumorigenic potential in long-term rodent studies at high doses (214 g/kg/52W-C) [1]. This should inform the design of any in vivo studies and the interpretation of results.

- Antibacterial Activity: Sulfonamides like this compound are competitive inhibitors of folic acid synthesis in bacteria [1]. This property may confound studies investigating urinary tract infections subsequent to crystal formation, as the drug itself may exert an antibacterial effect.

References

Glysobuzole weight gain adverse effect mitigation

Mechanism of Action and Weight Gain

Understanding the mechanism is the first step in troubleshooting. Glysobuzole is a sulfonylurea derivative that acts as an insulin secretagogue [1]. The following diagram outlines the pathway through which it is understood to promote weight gain.

The primary hypothesis is that weight gain results from chronic hyperinsulinemia and a potential increase in appetite due to hypoglycemic episodes [1].

Quantitative Data on Weight Effects

While specific data for this compound is unavailable, the table below contextualizes its potential effects by comparing it with other glucose-lowering drugs known to cause weight gain.

| Drug/Drug Class | Reported Weight Increase | Notes & Context |

|---|---|---|

| This compound | No specific data found | As a sulfonylurea, weight gain is an expected class effect [1]. |

| Sulfonylureas (Class) | ~2-5 kg | A well-established class effect due to increased insulin levels [1]. |

| Thiazolidinediones (TZDs) | ~3.7% increase (e.g., Pioglitazone) [2] | Weight gain is linked to increased subcutaneous adipose tissue [2]. |

| Insulin Therapy | Varies; can be significant | Dose-dependent effect. |

Proposed Mitigation Strategies

Here are potential strategies to mitigate weight gain, based on mechanisms and approaches used with other drugs.

Combination with Weight-Neutral/Anti-Obesity Agents

Combining this compound with an agent that has a weight-loss effect is a primary strategy. The diagram below illustrates a conceptual workflow for this approach.

- Alpha-Glucosidase Inhibitors (e.g., Voglibose): A study demonstrated that voglibose prevented body weight gain induced by pioglitazone (a TZD) in Type 2 diabetic patients [2]. The proposed mechanism may involve reduced insulin levels secondary to delayed carbohydrate absorption [2].

- GLP-1 Receptor Agonists: These agents (e.g., semaglutide, liraglutide) promote weight loss through reduced appetite and delayed gastric emptying [3] [4]. They are a compelling option for combination therapy.

- Metformin: As a first-line therapy, metformin is weight-neutral or can cause modest weight loss, making it a classic combination partner for sulfonylureas to offset weight effects.

Adjunctive Non-Pharmacological Interventions

Non-drug interventions are a foundational component.

- Structured Dietary Intervention: Implement and monitor controlled calorie intake. Diet therapy was a key component in the voglibose study [2].